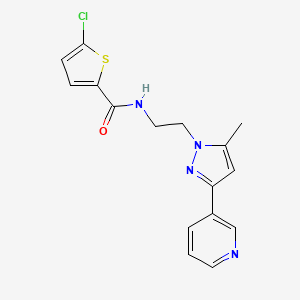

5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

The compound 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide features a thiophene carboxamide core linked via an ethyl group to a pyrazole ring substituted with methyl and pyridin-3-yl groups. The chloro and carboxamide groups may enhance bioavailability and target binding through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

5-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS/c1-11-9-13(12-3-2-6-18-10-12)20-21(11)8-7-19-16(22)14-4-5-15(17)23-14/h2-6,9-10H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCNJSBHFOFRNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy, and safety profiles.

Chemical Structure and Properties

The chemical structure of 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be summarized as follows:

- Molecular Formula : C15H16ClN5OS

- Molecular Weight : 347.84 g/mol

- CAS Number : Not specified in the search results.

Research indicates that compounds with similar structures often act as selective modulators for various biological targets. For instance, pyrazole derivatives are known to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The compound under discussion may exhibit similar properties, potentially acting as an anti-inflammatory agent through COX inhibition.

Table 1: Comparison of Biological Activities

| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound A | COX-1 | 0.034 | Inhibitor |

| Compound B | COX-2 | 0.052 | Inhibitor |

| 5-chloro-N... | COX (assumed) | TBD | TBD |

Anti-inflammatory Effects

A review highlighted that pyrazole derivatives exhibit significant anti-inflammatory activities. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong inhibitory potential . While specific data on 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is limited, its structural similarities suggest it may possess comparable anti-inflammatory properties.

Cytotoxicity and Cancer Research

There is emerging evidence that pyrazole derivatives can also exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as JNK and p53 . Further studies are needed to evaluate the specific cytotoxicity of the compound .

Case Studies

In a recent study evaluating a series of pyrazole derivatives, several compounds exhibited promising results in both in vitro and in vivo models for anti-inflammatory activity. For instance, one derivative showed an edema inhibition percentage significantly higher than standard treatments like celecoxib . Although specific case studies on the compound 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide were not found, the trends in related compounds suggest potential efficacy.

Safety Profile

The safety profile of similar compounds has been assessed through acute toxicity studies. For instance, certain pyrazole derivatives demonstrated high safety margins with LD50 values exceeding 2000 mg/kg in animal models . However, comprehensive toxicity studies specifically for 5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide remain necessary to establish its safety for clinical use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Functional Group and Reactivity Analysis

- Thiophene vs. Pyrazole Cores: The target compound’s thiophene carboxamide core (electron-rich aromatic system) contrasts with Segartoxaban’s extended sulfonamide-pyrrolidinone architecture, which likely enhances thrombin binding . Pyrazole derivatives () prioritize nitrogen-rich heterocycles for hydrogen bonding and metabolic stability.

- Substituent Effects :

- The pyridin-3-yl group in the target compound may facilitate π-π stacking with kinase ATP pockets, similar to triazolylpyridine in .

- Chloro groups (common in ) improve lipophilicity and resistance to oxidative metabolism.

- Carboxamide vs. carbohydrazide (): Carboxamides are more hydrolytically stable, favoring oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.